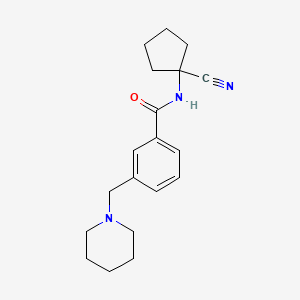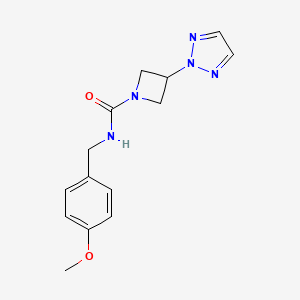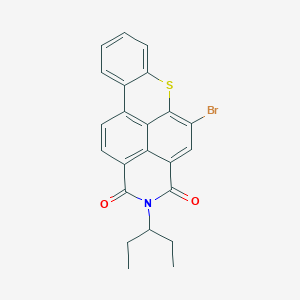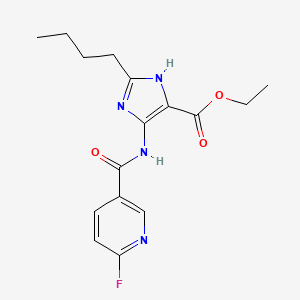
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in the field of dental research due to its unique properties. CPP-ACP is a bioactive peptide that has been shown to have beneficial effects on dental health.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide is not fully understood, but it is believed to work through a number of different pathways. N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide has been shown to bind to tooth enamel and dentin, forming a protective layer that helps to prevent demineralization and promote remineralization. It has also been shown to inhibit the growth of bacteria that cause dental caries and plaque formation.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide has a number of biochemical and physiological effects on dental health. It has been shown to promote the remineralization of tooth enamel and dentin, helping to repair damage caused by acid erosion and dental caries. N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide also inhibits the growth of bacteria that cause dental caries and plaque formation, reducing the risk of tooth decay and gum disease.
Advantages and Limitations for Lab Experiments
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide has a number of advantages for use in lab experiments. It is a synthetic peptide that can be easily synthesized and purified, making it readily available for research. N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide is also stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide in lab experiments. It can be difficult to study the effects of N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide on living organisms, as it is not easily absorbed into the body.
Future Directions
There are a number of future directions for research on N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide. One area of research is the development of new formulations of N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide that can be more easily absorbed into the body. Another area of research is the investigation of the potential use of N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide in the treatment of other dental conditions, such as periodontitis and oral cancer. Additionally, more research is needed to fully understand the mechanism of action of N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide and its effects on dental health.
Conclusion:
In conclusion, N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide is a synthetic peptide that has gained significant attention in the field of dental research due to its unique properties. It has been shown to have a number of beneficial effects on dental health, including remineralization of tooth enamel, reduction of dental caries, and inhibition of plaque formation. N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide has a number of advantages for use in lab experiments, but there are also some limitations to its use. There are a number of future directions for research on N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide, including the development of new formulations and the investigation of its potential use in the treatment of other dental conditions.
Synthesis Methods
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide is synthesized through a series of chemical reactions. The first step in the synthesis process is the reaction of cyclopentanone with malononitrile to form 1-cyanocyclopentene. The next step involves the reaction of 1-cyanocyclopentene with 1-(4-chlorobenzyl)piperidine to form N-(1-cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide.
Scientific Research Applications
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide has been extensively studied for its potential use in dental applications. It has been shown to have a number of beneficial effects on dental health, including remineralization of tooth enamel, reduction of dental caries, and inhibition of plaque formation. N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide has also been investigated for its potential use in the treatment of dentin hypersensitivity and the prevention of tooth erosion.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c20-15-19(9-2-3-10-19)21-18(23)17-8-6-7-16(13-17)14-22-11-4-1-5-12-22/h6-8,13H,1-5,9-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRIEDWFQRCACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-3-(piperidin-1-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium;3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B2763775.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2763777.png)

![N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2763781.png)
![N-[3-[(2-Chloroacetyl)amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2763782.png)
![1-[(5-Chloropyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol](/img/structure/B2763783.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2763785.png)


![N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2763791.png)

![6-Bromo-3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2763798.png)